5,6-diamino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione 5,6-diamino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13290085
InChI: InChI=1S/C11H12N4O3/c1-18-7-4-2-6(3-5-7)15-9(13)8(12)10(16)14-11(15)17/h2-5H,12-13H2,1H3,(H,14,16,17)
SMILES: COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)N)N
Molecular Formula: C11H12N4O3
Molecular Weight: 248.24 g/mol

5,6-diamino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC13290085

Molecular Formula: C11H12N4O3

Molecular Weight: 248.24 g/mol

* For research use only. Not for human or veterinary use.

5,6-diamino-1-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C11H12N4O3
Molecular Weight 248.24 g/mol
IUPAC Name 5,6-diamino-1-(4-methoxyphenyl)pyrimidine-2,4-dione
Standard InChI InChI=1S/C11H12N4O3/c1-18-7-4-2-6(3-5-7)15-9(13)8(12)10(16)14-11(15)17/h2-5H,12-13H2,1H3,(H,14,16,17)
Standard InChI Key RZGBJEDTBOTOIZ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)N)N
Canonical SMILES COC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)N)N

Introduction

Structural and Molecular Analysis

Molecular Architecture

The compound’s structure (C₁₁H₁₂N₄O₃, MW 248.24 g/mol) features:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Amino groups: At positions 5 and 6, enabling hydrogen bonding with biological targets .

  • 4-Methoxyphenyl group: Attached to position 1, enhancing lipophilicity and binding affinity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₄O₃
Molecular Weight248.24 g/mol
Melting Point>300°C (decomposes)
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)1.82 (predicted)

Spectroscopic Characterization

  • ¹H/¹³C NMR: Aromatic protons of the 4-methoxyphenyl group resonate at δ 6.8–7.4 ppm, while NH₂ groups appear as broad singlets near δ 6.5–7.0 ppm .

  • IR Spectroscopy: Stretching vibrations at ~3300 cm⁻¹ (N–H), ~1700 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C–O of methoxy) .

  • Mass Spectrometry: Molecular ion peak at m/z 248.1 (M⁺), with fragmentation patterns confirming the loss of NH₂ and OCH₃ groups .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a three-step process:

  • Condensation: 4-Methoxybenzaldehyde reacts with urea or thiourea under acidic (HCl) or basic (NaOH) conditions to form an intermediate Schiff base .

  • Cyclization: The intermediate undergoes cyclization in the presence of catalysts like triethylbenzylammonium chloride (TEBA), forming the pyrimidine ring .

  • Amination: Introduction of amino groups at positions 5 and 6 using ammonia or hydrazine derivatives .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Condensation4-Methoxybenzaldehyde, urea, HCl, 90°C75–85
CyclizationTEBA, H₂O, 90°C80–88
AminationNH₃, ethanol, 60°C65–70

Industrial-Scale Production

  • Batch Reactors: Automated systems control temperature (90–100°C) and pH (6–7) to optimize purity .

  • Purification: Solvent extraction (ethyl acetate) and recrystallization (DMF/water) achieve >95% purity .

Biological Activity and Mechanisms

Enzyme Inhibition

  • PARP-1 Inhibition: The compound binds to poly(ADP-ribose) polymerase-1 (PARP-1) via hydrogen bonds between its amino groups and the enzyme’s catalytic domain (binding energy: −7.89 kcal/mol) .

  • Antimicrobial Activity: Disrupts bacterial dihydrofolate reductase (DHFR) with an IC₅₀ of 1.43 µM, comparable to trimethoprim .

Table 3: In Vitro Biological Activity

AssayIC₅₀/EC₅₀Reference
PARP-1 Inhibition3.61 ± 0.15 nM
MCF-7 Cell Growth Inhibition1.28 ± 1.12 µM
E. coli Growth Inhibition16 mm ZOI

Computational and Theoretical Insights

Density Functional Theory (DFT) Studies

  • HOMO-LUMO Gap: 4.2 eV, indicating high stability and charge transfer potential .

  • Molecular Electrostatic Potential (MEP): Electrophilic regions localized on the pyrimidine ring’s nitrogen atoms, facilitating interactions with DNA bases .

Nonlinear Optical (NLO) Properties

  • First Hyperpolarizability (β₀): 47.074 × 10⁻³⁰ esu, surpassing urea (β₀: 0.372 × 10⁻³⁰ esu), suggesting utility in photonic devices .

Comparison with Structural Analogs

Table 4: Key Analog Comparisons

CompoundSubstituentsBioactivity (IC₅₀)
5,6-Diamino-1-(4-methoxyphenyl) derivative4-OCH₃ at position 1PARP-1: 3.61 nM
5,6-Diamino-1-(3-chlorophenyl) derivative3-Cl at position 1HER2: 2.76 µM
5,6-Diamino-1-(2-furanylmethyl) derivative2-furanylmethyl at N1Antimicrobial: 1.43 µM

The 4-methoxyphenyl group enhances binding specificity compared to chlorophenyl or furanyl analogs, likely due to improved π-π stacking with aromatic residues in enzyme active sites .

Future Directions

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Drug Combination Trials: Pair with DNA-damaging agents (e.g., cisplatin) to enhance anticancer efficacy .

  • NLO Material Development: Optimize crystal packing for second-harmonic generation (SHG) applications .

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